molecular formula C4H10O2S2 B1353520 Disulfide, diethoxy CAS No. 28752-22-9

Disulfide, diethoxy

Cat. No. B1353520
CAS RN: 28752-22-9
M. Wt: 154.3 g/mol
InChI Key: WVUYNWCKWXAGLA-UHFFFAOYSA-N
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Description

“Disulfide, diethoxy” is a compound containing a R−S−S−R′ functional group or the S2− 2 anion . The linkage is also called an SS-bond or sometimes a disulfide bridge and usually derived from two thiol groups . It is a by-product of the commercial production of ethanethiol, which is prepared by the reaction of ethylene with hydrogen sulfide over an alumina-based catalyst .


Chemical Reactions Analysis

In proteins, the main biochemical reaction involved in disulfide bond formation is the thiol-disulfide exchange in which the thiolate anion R1S− displaces a sulphur atom of the disulfide bond R2SSR3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of molybdenum disulfide have been discussed thoroughly in order to justify its suitability as an electrochemical sensing material . A detailed outline of various synthesis techniques used to prepare molybdenum disulfide has been explored .

Scientific Research Applications

Chemical Reactions and Synthesis

Diethoxy disulfide is involved in a variety of chemical reactions. For example, it reacts with arylhydrazines to produce arylbenzenes, diaryl sulfides, and aryl ethoxy tetrasulfides. This reaction is significant in organic synthesis, contributing to the formation of various chemical compounds (Kagami & Motoki, 1979). Additionally, diethoxy disulfide has been used as a sulfur transfer reagent in the synthesis of thioindigoides, demonstrating its utility in specialized chemical synthesis processes (Hoepping & Mayer, 1995).

Biochemistry and Protein Studies

In biochemistry, disulfide bonds are critical for stabilizing the tertiary and quaternary structures of proteins. The chemistry of disulfide bonds has been extensively studied in the context of protein folding, structure, and stability. For instance, research on bovine pancreatic ribonuclease A (RNase A) has illustrated how disulfide-bond chemistry can be applied to understand protein dynamics and folding mechanisms (Wedemeyer, Welker, Narayan, & Scheraga, 2000).

Biotechnological Applications

Disulfide engineering is a significant biotechnological tool. It involves the introduction of novel disulfide bonds into proteins to improve stability or modify functional characteristics. Software tools like Disulfide by Design 2.0 have been developed to facilitate the prediction and analysis of potential disulfide bonds in protein engineering (Craig & Dombkowski, 2013).

Materials Science

Disulfide chemistry is also crucial in materials science. For example, disulfide groups introduced into covalently cross-linked rubber can enable self-healing properties at moderate temperatures, highlighting potential applications in smart materials and coatings (Canadell, Goossens, & Klumperman, 2011).

Energy Storage

In the field of energy storage, disulfide compounds have been explored as cathode materials in batteries. Their incorporation into metal–organic frameworks has demonstrated improved battery performance and stable cycle performance, indicating the potential of disulfide compounds in advanced energy storage technologies (Shimizu et al., 2018).

Safety And Hazards

The safety and hazards of “Disulfide, diethoxy” can be found in its SDS (Safety Data Sheet) which includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future of synthetic chemistry including organic synthesis, inorganic synthesis and polymer synthesis was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis, based on these two topics, several future directions in synthetic chemistry are briefly discussed . Future directions in solid state chemistry was held to address the interfaces in the fields where there would be significant opportunity for the development of new scientific advancements through increased interaction .

properties

IUPAC Name

(ethoxydisulfanyl)oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUYNWCKWXAGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOSSOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447561
Record name Disulfide, diethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfide, diethoxy

CAS RN

28752-22-9
Record name Disulfide, diethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
QE Thompson, MM Crutchfield… - The Journal of …, 1965 - ACS Publications
Organic esters of the hypothetical inorganic acid HOSSOH can be obtained in good yields by the actionof sulfur monochloride on primary and secondary alcohols in the presence of …
Number of citations: 69 pubs.acs.org
H Matsuyama, H Minato, M Kobayashi - Bulletin of the Chemical …, 1973 - journal.csj.jp
In the presence of a catalytic amount of a dialkoxy disulfide, dimethyl diazomalonate spontaneously reacted with a dialkyl sulfide in the absence of light at room temperature, and the …
Number of citations: 11 www.journal.csj.jp

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